N-Monoacetylcystine

Descripción general

Descripción

La N-Monoacetilcisteína es un derivado de aminoácido que contiene azufre, conocido por su función como antídoto para la intoxicación por paracetamol y su uso en el tratamiento del virus de la influenza A . Es un compuesto de gran interés en la investigación médica y bioquímica debido a sus propiedades antioxidantes y su capacidad para reponer los niveles de glutatión en el cuerpo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La N-Monoacetilcisteína se puede sintetizar mediante la acetilación de la cisteína. El proceso implica ajustar el pH de la solución de cisteína a un rango básico (pH 9-12) y luego agregar anhídrido acético . Esta reacción da como resultado la formación de N-Monoacetilcisteína, que se puede purificar y almacenar en condiciones adecuadas.

Métodos de producción industrial

La producción industrial de N-Monoacetilcisteína generalmente implica síntesis a gran escala utilizando reacciones de acetilación similares. Luego, el compuesto se purifica mediante cristalización u otras técnicas de separación para garantizar una alta pureza y estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Monoacetilcisteína experimenta diversas reacciones químicas, entre ellas:

Oxidación: Se puede oxidar para formar enlaces disulfuro.

Reducción: Se puede reducir para romper los enlaces disulfuro.

Sustitución: Puede participar en reacciones de sustitución donde el grupo acetilo es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y otros peróxidos.

Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Se pueden utilizar varios nucleófilos para sustituir el grupo acetilo en condiciones controladas.

Productos principales

Los productos principales que se forman a partir de estas reacciones incluyen derivados de la cisteína, disulfuros y otros aminoácidos sustituidos .

Aplicaciones Científicas De Investigación

La N-Monoacetilcisteína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas síntesis químicas y como precursor de otros compuestos.

Biología: Se estudia por su papel en el equilibrio redox celular y como agente protector contra el estrés oxidativo.

Medicina: Se utiliza como antídoto para la intoxicación por paracetamol y en el tratamiento de afecciones como el síndrome del túnel carpiano y la fibrosis pulmonar

Mecanismo De Acción

La N-Monoacetilcisteína ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Se desacetila a cisteína, que luego participa en la síntesis de glutatión, un antioxidante crucial en el cuerpo . Este proceso ayuda a desintoxicar sustancias nocivas y proteger las células del daño oxidativo. Además, puede unirse directamente y neutralizar las especies reactivas de oxígeno (ROS) y otros radicales libres .

Comparación Con Compuestos Similares

Compuestos similares

N-Acetilcisteína: Otro derivado de cisteína acetilado con propiedades antioxidantes similares.

Cisteína: La forma no acetilada, que es un precursor de la N-Monoacetilcisteína.

Glutatión: Un tripéptido que consta de glutamato, cisteína y glicina, que es un importante antioxidante en las células.

Singularidad

La N-Monoacetilcisteína es única debido a su acetilación específica, que mejora su estabilidad y biodisponibilidad en comparación con la cisteína. También tiene aplicaciones terapéuticas distintas, particularmente en el contexto de la intoxicación por paracetamol y las afecciones relacionadas con el estrés oxidativo .

Actividad Biológica

N-Monoacetylcystine (NAC) is a derivative of cysteine, known for its diverse biological activities and therapeutic applications. This article provides a detailed overview of the biological activity of NAC, focusing on its mechanisms of action, clinical applications, and recent research findings.

Overview of this compound (NAC)

NAC serves as a precursor to glutathione (GSH), a critical antioxidant in the body. Its biological activities are primarily attributed to its ability to replenish GSH levels, scavenge free radicals, and modulate various biochemical pathways.

- Antioxidant Activity : NAC acts as a direct scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals (), superoxide anions (), and peroxynitrite (). It also indirectly enhances antioxidant defenses by increasing intracellular GSH levels .

- Anti-inflammatory Effects : NAC inhibits the nuclear factor kappa B (NF-κB) signaling pathway, leading to decreased expression of pro-inflammatory cytokines. This effect is beneficial in conditions characterized by chronic inflammation .

- Mucolytic Properties : As a mucolytic agent, NAC reduces mucus viscosity, facilitating easier clearance from the respiratory tract. This property is particularly useful in treating chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Neuroprotective Effects : NAC has shown promise in neurodegenerative diseases by protecting neurons from oxidative stress and inflammation. Clinical trials are ongoing to assess its efficacy in conditions like multiple sclerosis and Alzheimer's disease .

Clinical Applications

NAC is utilized in various clinical settings, including:

- Acetaminophen Overdose : NAC is the standard treatment for acetaminophen toxicity due to its ability to replenish GSH levels, which are depleted during overdose .

- Chronic Respiratory Conditions : It is used as a mucolytic agent in patients with chronic bronchitis and COPD to improve lung function .

- Psychiatric Disorders : Research indicates that NAC may alleviate symptoms in conditions such as obsessive-compulsive disorder (OCD) by modulating glutamate levels and reducing oxidative stress .

- Cardiovascular Health : NAC has been studied for its role in improving myocardial function during ischemia-reperfusion injury, suggesting potential benefits for patients with heart disease .

Research Findings

Recent studies have expanded our understanding of NAC's biological activity:

- A study demonstrated that NAC significantly reduced leukocyte infiltration in inflamed tissues, indicating its potential in managing chronic inflammatory diseases .

- Clinical trials have shown that NAC supplementation can lead to significant reductions in Y-BOCS scores among OCD patients, highlighting its therapeutic efficacy .

- Research on the antimicrobial properties of NAC revealed its ability to disrupt biofilm formation in various bacterial species, suggesting potential applications in treating infections .

Case Studies

- Multiple Sclerosis Trial : A trial evaluating NAC's effectiveness for patients with progressive multiple sclerosis showed promising results regarding neuroprotection and symptom management .

- Asthma Management Study : In patients with severe asthma complicated by mucus obstruction, NAC treatment improved lung function and reduced mucus plugging as assessed by CT imaging .

Summary Table of Biological Activities

| Biological Activity | Mechanism of Action | Clinical Application |

|---|---|---|

| Antioxidant | Scavenges ROS/RNS | Acetaminophen overdose, oxidative stress-related diseases |

| Anti-inflammatory | Inhibits NF-κB | Chronic inflammatory diseases |

| Mucolytic | Reduces mucus viscosity | Chronic bronchitis, COPD |

| Neuroprotective | Protects neurons | Neurodegenerative diseases |

| Antimicrobial | Disrupts biofilms | Bacterial infections |

Propiedades

IUPAC Name |

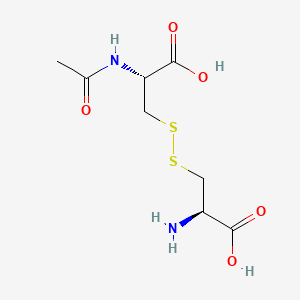

3-[(2-acetamido-2-carboxyethyl)disulfanyl]-2-aminopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S2/c1-4(11)10-6(8(14)15)3-17-16-2-5(9)7(12)13/h5-6H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCOWUKVVFVVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30948643 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25779-79-7 | |

| Record name | N-(1-Hydroxyethylidene)cystine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30948643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.